molecular formula C18H18ClN3O4 B4889521 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine

1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B4889521
M. Wt: 375.8 g/mol
InChI Key: BAHVZDINMPNHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C18H18ClN3O4 and its molecular weight is 375.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is 375.0985838 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-26-17-7-2-13(19)12-16(17)18(23)21-10-8-20(9-11-21)14-3-5-15(6-4-14)22(24)25/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHVZDINMPNHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Its unique molecular structure, characterized by a piperazine ring substituted with both a 5-chloro-2-methoxybenzoyl group and a 4-nitrophenyl group, suggests potential biological activities that warrant investigation. The compound has garnered interest for its applications in medicinal chemistry, particularly in the context of gastrointestinal disorders and cancer therapy.

  • Molecular Formula : C18H18ClN2O3
  • Molecular Weight : Approximately 423.3 g/mol
  • Structural Features :
    • Piperazine ring
    • 5-chloro-2-methoxybenzoyl moiety
    • 4-nitrophenyl group

Synthesis

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine typically involves:

  • Reaction of piperazine derivatives with specific benzoyl chlorides.
  • Controlled conditions to ensure optimal yield and purity.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, including:

  • Aminergic Receptors : Similar compounds have shown affinity for dopamine receptors, which may influence neurochemical pathways .
  • Cell Death Mechanisms : Research indicates potential necroptotic signaling pathways that could be involved in cancer cell death .

Pharmacological Studies

  • Anticancer Activity : Preliminary studies suggest that compounds similar to 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine exhibit antiproliferative effects on cancer cell lines, indicating potential use in oncology .
  • Gastrointestinal Applications : The compound has been noted for its potential therapeutic effects in gastrointestinal disorders, such as irritable bowel syndrome, highlighting its versatility in pharmacotherapy.

Case Studies

Several studies have investigated the biological activities of piperazine derivatives, providing insights into the potential applications of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine:

StudyFindings
Identified as a promising candidate for treating gastrointestinal disorders.
Showed necroptosis induction in leukemic cells, suggesting anticancer properties.
Explored synthesis and biological activities of related piperazine compounds with notable cytotoxicity against various cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.